1-(2-Hydroxybiphenyl-3-YL)ethanone

Description

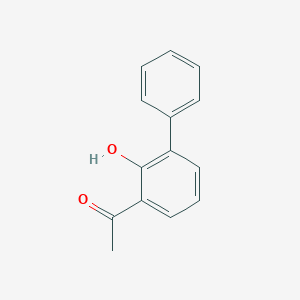

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxy-3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)12-8-5-9-13(14(12)16)11-6-3-2-4-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRAXOKMMRIWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529818 | |

| Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21424-82-8 | |

| Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemo Transformations of 1 2 Hydroxybiphenyl 3 Yl Ethanone

Direct Synthesis Approaches to 1-(2-Hydroxybiphenyl-3-YL)ethanone

The construction of the this compound core can be achieved through various synthetic pathways, primarily involving the formation of the biphenyl (B1667301) linkage at a key step. These approaches can be broadly categorized into multi-step reaction sequences and catalytic methodologies.

Multi-Step Reaction Sequences for Core Structure Formation

Multi-step syntheses are often employed for the construction of complex molecules, allowing for the sequential introduction and modification of functional groups. researchgate.netsyrris.jptue.nlrsc.org A plausible multi-step approach to this compound could involve the initial synthesis of a substituted acetophenone (B1666503) followed by the formation of the second phenyl ring.

One potential route could start from a suitably protected 2,3-dihydroxyacetophenone. The selective protection of one hydroxyl group would be followed by the conversion of the remaining hydroxyl into a good leaving group, such as a triflate. This intermediate could then undergo a cross-coupling reaction with phenylboronic acid to form the biphenyl bond. A final deprotection step would yield the desired product.

Alternatively, a convergent synthesis could be envisioned where a protected 3-bromo-2-hydroxyacetophenone is coupled with a phenyl Grignard reagent or a phenylboronic acid derivative. The choice of protecting group for the hydroxyl function is crucial to avoid side reactions and ensure compatibility with the subsequent coupling conditions.

Catalytic Methodologies in Biphenyl-Ethane Construction, including Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of biaryl compounds. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method for constructing biphenyl linkages. magtech.com.cncnr.itmdpi.comresearchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura reaction could be employed by coupling a protected 3-bromo-2-hydroxyacetophenone with phenylboronic acid. The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity. A variety of palladium sources, such as Pd(OAc)₂, PdCl₂, and palladium-on-carbon (Pd/C), can be used, often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands such as Xantphos. mdpi.comresearchgate.netgoogle.com The reaction conditions, including the choice of base (e.g., K₂CO₃, K₃PO₄) and solvent, also play a significant role in the reaction's success. researchgate.net

| Catalyst System Component | Example | Function | Reference |

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd/C | Active catalyst source | researchgate.netmdpi.com |

| Ligand | PPh₃, Xantphos | Stabilizes the catalyst and influences reactivity | google.com |

| Base | K₂CO₃, K₃PO₄ | Promotes transmetalation | researchgate.net |

| Substrate 1 | 3-Bromo-2-hydroxyacetophenone (protected) | Aryl halide partner | N/A |

| Substrate 2 | Phenylboronic acid | Organoboron partner | magtech.com.cncnr.it |

The development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like activated carbon or alumina, offers advantages in terms of catalyst recovery and reusability, making the process more economical and environmentally friendly. cnr.itmdpi.comresearchgate.net

Derivatization and Functionalization Reactions of this compound

The presence of a phenolic hydroxyl group and a ketone carbonyl group makes this compound a versatile platform for further chemical modifications. These functional groups can be selectively targeted to introduce new functionalities and build more complex molecular architectures.

Chemical Modifications at the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization. Its acidic proton can be easily removed by a base, and the resulting phenoxide can react with various electrophiles.

Alkylation and Acylation: The hydroxyl group can be alkylated using alkyl halides or sulfated in the presence of a base to form ethers. Acylation with acyl chlorides or anhydrides yields the corresponding esters. These reactions are fundamental for protecting the hydroxyl group or for introducing specific functionalities. The use of acetic anhydride (B1165640) can lead to acetylation. nih.gov

Derivatization for Analytical Purposes: Specific reagents can be used to derivatize the hydroxyl group to facilitate analysis. For instance, derivatization with reagents like p-bromophenacyl bromide can introduce a bromine atom, enabling sensitive detection by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org

| Reaction Type | Reagent | Product Type | Reference |

| Acetylation | Acetic Anhydride | Acetate Ester | nih.gov |

| Alkylation | Alkyl Halide | Ether | N/A |

| Derivatization for ICP-MS | p-Bromophenacyl Bromide | Bromo-derivatized ether | rsc.org |

Transformations Involving the Ethanone (B97240) Carbonyl Moiety and its Reactivity

The ethanone carbonyl group is another reactive handle for a wide range of chemical transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting 1-(2-hydroxybiphenyl-3-yl)ethanol introduces a new stereocenter, opening possibilities for the synthesis of chiral molecules. A related reduction of a diketone to a hydroxyketone has been demonstrated using tin and hydrochloric acid. prepchem.com

Oxidation: While the acetyl group itself is not readily oxidized, reactions targeting adjacent positions can be achieved. For example, α-halogenation of the ketone can be performed.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, to form carbon-carbon bonds and extend the carbon skeleton.

Synthesis of Heterocycles: The ketone functionality is a common starting point for the synthesis of various heterocyclic rings. For instance, condensation with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These heterocycles are important motifs in many biologically active compounds.

Regioselective Substitutions on the Biphenyl Core

The existing hydroxyl and acetyl groups on one of the phenyl rings direct the position of subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and is ortho-, para-directing, while the acetyl group is a deactivating group and is meta-directing.

The interplay of these directing effects will determine the regioselectivity of further substitutions. On the phenyl ring bearing the hydroxyl and acetyl groups, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. The substitution pattern on the second, unsubstituted phenyl ring will follow the typical rules for electrophilic aromatic substitution on a benzene (B151609) ring.

Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions that can be performed on the biphenyl core to introduce additional functional groups, which can then be used for further synthetic manipulations. For example, α-haloketones are useful building blocks for a variety of organic syntheses. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. While specific green synthesis routes for this exact molecule are not extensively documented in publicly available literature, we can analyze potential traditional synthetic pathways and evaluate them against the twelve principles of green chemistry to identify areas for improvement. A plausible and common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester.

A key traditional method for synthesizing hydroxy aryl ketones is the Fries rearrangement. wikipedia.org This reaction typically involves the rearrangement of a phenolic ester, in this case, 2-acetoxybiphenyl, in the presence of a Lewis acid catalyst to yield the desired ortho- and para-hydroxy ketone isomers. The ortho-isomer, this compound, can often be favored by adjusting reaction conditions such as temperature. wikipedia.orglscollege.ac.in

However, the classical Fries rearrangement presents several challenges from a green chemistry perspective. It often requires stoichiometric or even excess amounts of strong Lewis acids like aluminum chloride (AlCl₃), which are corrosive, toxic, and generate significant amounts of hazardous waste during aqueous workup. organic-chemistry.org The reaction may also be conducted in volatile organic solvents, contributing to emissions and environmental pollution.

In recent years, research has focused on developing greener alternatives to the traditional Fries rearrangement. These efforts align with several key principles of green chemistry, including the use of safer chemicals and solvents, energy efficiency, and catalysis over stoichiometric reagents.

One promising approach is the use of solid acid catalysts, such as zeolites or sulfonic acid resins. These catalysts are often more environmentally friendly, non-corrosive, and can be easily separated from the reaction mixture and potentially reused, thus minimizing waste. organic-chemistry.org Another green alternative is the photo-Fries rearrangement, which uses light to induce the reaction, often under milder conditions and without the need for a catalyst. wikipedia.org However, the yields for the photo-Fries rearrangement can be low, which may limit its industrial applicability. wikipedia.org

The use of greener solvents is another critical aspect. Water, ionic liquids, or solvent-free conditions are being explored as alternatives to traditional organic solvents to reduce the environmental impact of the synthesis. lscollege.ac.in For instance, performing the Fries rearrangement in an environmentally friendly acid like methanesulfonic acid has been reported as a greener alternative. organic-chemistry.org

Multicomponent reactions (MCRs) also represent a valuable green chemistry strategy. While a specific MCR for this compound is not readily found, the principles of MCRs—combining multiple starting materials in a single step to form the final product—inherently improve atom economy and reduce the number of synthetic steps, thereby minimizing waste and energy consumption.

The following table summarizes a comparative analysis of traditional versus potential greener approaches for the synthesis of this compound via the Fries rearrangement, based on green chemistry principles.

| Green Chemistry Principle | Traditional Fries Rearrangement | Potential Greener Approach |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of solid acids (e.g., zeolites), reusable catalysts. |

| Solvents | Volatile organic solvents (e.g., nitrobenzene, carbon disulfide) | Greener solvents (e.g., water, ionic liquids), or solvent-free conditions. |

| Energy | Often requires high temperatures. | Photochemical methods (photo-Fries), microwave-assisted synthesis. |

| Waste Prevention | Generation of significant hazardous waste from catalyst quenching. | Minimal waste due to catalyst recyclability and avoidance of hazardous reagents. |

| Atom Economy | Can be moderate due to the formation of byproducts. | Higher atom economy, especially in one-pot or multicomponent reactions. |

By focusing on these areas of innovation, the synthesis of this compound can be made significantly more sustainable, aligning with the core tenets of green chemistry to minimize environmental impact while maximizing efficiency.

Advanced Spectroscopic and Structural Elucidation of 1 2 Hydroxybiphenyl 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Characterization

A ¹H NMR spectrum of 1-(2-hydroxybiphenyl-3-yl)ethanone would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings would likely appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The acetyl group's methyl protons would produce a characteristic singlet peak, likely in the upfield region around 2.5 ppm. The hydroxyl proton would give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the 14 carbon atoms. The carbonyl carbon of the ethanone (B97240) group would be the most downfield signal, typically appearing around 200 ppm. The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon bearing the hydroxyl group and the carbons at the biphenyl (B1667301) linkage showing characteristic shifts. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to establish the arrangement of protons on the aromatic rings. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the placement of the acetyl group and the connectivity between the two biphenyl rings.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The sharp, strong absorption band for the carbonyl (C=O) group of the ketone would likely appear around 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy Applications

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and detailed fragmentation patterns for this compound, were not found in the performed searches. While general fragmentation patterns for ketones and aromatic compounds are well-documented, applying these without experimental data for the specific molecule would be speculative. libretexts.org

X-ray Diffraction (XRD) for Solid-State Conformation and Crystal Structure

No crystallographic data from X-ray diffraction studies for this compound could be located. Therefore, information regarding its solid-state conformation, crystal system, unit cell dimensions, and intermolecular interactions is not available.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Specific UV-Vis absorption spectra, including maximum absorption wavelengths (λmax) and assignments of electronic transitions (such as n→π* or π→π*) for this compound, were not found. The electronic transitions for chromophores like ketones and biphenyl systems are known in principle, but experimental values for this specific compound are required for a detailed analysis. upenn.eduresearchgate.netyoutube.com

Computational and Theoretical Investigations of 1 2 Hydroxybiphenyl 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to predict the properties of molecules. These methods are fundamental to understanding the behavior of electrons and nuclei within a molecule, which in turn dictates its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netyoutube.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy. researchgate.net For 1-(2-Hydroxybiphenyl-3-YL)ethanone, DFT calculations can elucidate key aspects of its electronic character and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's chemical stability and reactivity. imist.maglobalresearchonline.net A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. imist.mamdpi.com These include:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile (electron acceptor). globalresearchonline.net

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions. nih.gov

Illustrative Data: DFT-Calculated Properties

The following table presents a hypothetical but representative set of electronic properties for this compound that could be obtained using DFT calculations, such as with the B3LYP functional.

| Property | Hypothetical Value | Significance |

| E_HOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| E_gap (LUMO-HOMO) | 4.4 eV | Energy gap; indicates chemical stability and reactivity. |

| Electronegativity (χ) | 4.0 eV | Measures the power to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 3.64 eV | Propensity to accept electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using any experimental data beyond fundamental physical constants. mdpi.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for highly accurate calculations of molecular energy and for performing geometry optimization. mdpi.comarxiv.org

The geometry optimization process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the equilibrium geometry. arxiv.orgwayne.edu This process is crucial because the three-dimensional structure of a molecule dictates many of its physical and chemical properties. For this compound, optimization would determine the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation. This optimized structure serves as the foundation for all other computational analyses, including frequency calculations and electronic property predictions. researchgate.netaun.edu.eg

The biphenyl (B1667301) scaffold in this compound is not rigid. The two phenyl rings can rotate around the central carbon-carbon single bond. This rotation is, however, hindered by the presence of substituents, particularly at the ortho positions. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govic.ac.uk

Computational methods can be used to map the conformational landscape by performing a potential energy surface (PES) scan. researchgate.net In this procedure, the dihedral angle between the two rings is systematically varied (e.g., in 10° increments), and the energy of the molecule is calculated at each step. nih.gov The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netrsc.org For substituted biphenyls, planar conformations are often disfavored due to steric hindrance between ortho substituents, leading to a twisted equilibrium geometry. ic.ac.uk Understanding the preferred conformation and the energy required to transition between conformers is vital for predicting how the molecule might interact with biological targets like enzyme active sites.

Illustrative Data: Conformational Energy Profile

This table illustrates how the relative energy of a substituted biphenyl might change as the dihedral angle between the two aromatic rings is varied.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |

| 0 | 5.0 | Planar conformation, high energy due to steric clash. |

| 20 | 1.5 | Energy decreases as rings twist. |

| 45 | 0.0 | Energy minimum, most stable twisted conformation. |

| 70 | 1.2 | Energy increases past the minimum. |

| 90 | 3.0 | Perpendicular conformation, often a local maximum or transition state. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If a reliable QSAR model can be developed, it can be used to predict the activity of untested or even unsynthesized molecules, guiding the design of more potent compounds. mdpi.com

The development of a QSAR model is a multi-step process. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. nih.govtandfonline.com The activity data is typically converted to a logarithmic scale (e.g., pIC₅₀).

Next, for each molecule in the dataset, a set of numerical parameters known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure. A mathematical model, often using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then built to establish a relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govmdpi.com

For a compound like this compound, a QSAR model developed for a class of compounds such as biphenyl-based enzyme inhibitors could predict its potential activity. tandfonline.comnih.gov This allows for virtual screening of novel structures, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They are the cornerstone of QSAR modeling, translating chemical structures into a format suitable for statistical analysis. There are thousands of descriptors, which can be categorized as follows:

Illustrative Data: Common Molecular Descriptor Classes in QSAR

| Descriptor Class | Description | Examples |

| Constitutional (1D/2D) | Based on the molecular formula and connectivity. researchgate.net | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds. |

| Topological (2D) | Characterize molecular shape and branching based on the 2D graph. | Wiener index, Kier & Hall connectivity indices. |

| Geometrical (3D) | Depend on the 3D coordinates of the atoms. | Molecular surface area, Molecular volume. |

| Physicochemical (2D/3D) | Describe physicochemical properties. | LogP (lipophilicity), Molar Refractivity. |

| Electronic (3D) | Derived from quantum chemical calculations. imist.ma | Dipole moment, HOMO/LUMO energies, Partial atomic charges. |

After a QSAR model is built, it must be rigorously validated to ensure it is statistically robust and has predictive power. derpharmachemica.com Validation is crucial to confirm that the model is not a result of chance correlation. Key statistical metrics include:

Coefficient of Determination (R²): Indicates the proportion of variance in the biological activity that is explained by the model for the training set. Values closer to 1.0 are better. mdpi.com

Cross-validated R² (Q²): Assesses the internal predictive ability of the model, often calculated using a leave-one-out (LOO) procedure. A high Q² (typically > 0.5) suggests the model is robust. google.com

External Validation (R²_pred): The most critical test, where the model is used to predict the activity of an external test set of compounds not used in model development. A high R²_pred indicates good predictive power for new molecules. google.comscielo.br

Illustrative Data: Typical Statistical Criteria for a Valid QSAR Model

| Parameter | Recommended Value | Description |

| R² (Goodness of fit) | > 0.6 | Measures how well the model fits the training data. scielo.br |

| Q² (Internal validation) | > 0.5 | Measures the model's internal robustness. google.comscielo.br |

| R²_pred (External validation) | > 0.5 | Measures the model's ability to predict new data. google.com |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a receptor and to study the stability and dynamics of the resulting complex.

Elucidation of Ligand-Receptor Binding Interactions

Molecular docking studies on related hydroxylated biphenyl derivatives have been instrumental in elucidating their binding modes with various biological targets. These studies often reveal the crucial role of the hydroxyl group and the biphenyl scaffold in establishing key interactions within the receptor's binding pocket.

For instance, computational studies on hydroxylated polychlorinated biphenyls (HO-PCBs) and their interaction with receptors like estrogen receptor-β (ERβ) and transthyretin (hTTR) have highlighted the importance of hydrogen bonds and van der Waals forces in stabilizing the ligand-receptor complex. nih.govnih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, forming critical connections with specific amino acid residues.

In studies involving HO-PCBs and ERβ, key amino acid residues such as Leu298, Phe356, Gly472, and His475 have been identified as playing important roles in ligand-receptor interactions through the formation of hydrophobic and hydrogen bond interactions. nih.gov Similarly, in the context of hTTR, residues like Lys15, Leu17, Ala108, Ala109, Leu110, Ser117, and Thr119 are crucial for the binding of hydroxylated biphenyls. nih.gov These interactions are fundamental to the biological activity of these compounds.

Molecular dynamics simulations further complement docking studies by providing a dynamic picture of the ligand-receptor complex over time, confirming the stability of the predicted binding modes. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding.

Table 1: Key Amino Acid Residues in the Interaction of Hydroxylated Biphenyls with Receptors (Based on Analogous Compounds)

| Receptor | Key Interacting Amino Acid Residues | Reference |

| Estrogen Receptor-β (ERβ) | Leu298, Phe356, Gly472, His475 | nih.gov |

| Human Transthyretin (hTTR) | Lys15, Leu17, Ala108, Ala109, Leu110, Ser117, Thr119 | nih.gov |

Table 2: Binding Affinity of a Structurally Related Compound (2'-hydroxychalcone derivative) with a Viral Protease

| Compound | Binding Energy (kcal/mol) |

| 1-(2'-hydroxyphenyl)-3-(substituted)furan-prop-2-en-1-one derivative | -7.2 |

Note: This data is for a structurally related 2'-hydroxychalcone (B22705) derivative against the main protease of SARS-CoV-2 and is presented for illustrative purposes.

Computational Studies on Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and the influence of catalysts. While specific studies on the reaction mechanisms involving this compound are scarce, research on the synthesis of related 2'-hydroxychalcones provides a relevant model.

The synthesis of 2'-hydroxychalcones often involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative. mdpi.com Computational studies can be employed to model this reaction, elucidating the role of the base catalyst in deprotonating the acetophenone (B1666503) and the subsequent nucleophilic attack on the aldehyde. These studies can help in optimizing reaction conditions by predicting the most favorable reaction pathways. For example, different catalysts and reaction conditions have been explored for the synthesis of 2'-hydroxychalcones, with computational models helping to understand the variations in reaction yields and times. mdpi.com

Biological and Pharmacological Profiles of 1 2 Hydroxybiphenyl 3 Yl Ethanone and Its Analogues

Antimicrobial Activity Investigations

Analogues and derivatives of 1-(2-hydroxyphenyl)ethanone have demonstrated notable antimicrobial properties, showing activity against a spectrum of both bacterial and fungal pathogens.

Derivatives of 1-(2-hydroxyphenyl)ethanone have been evaluated for their in-vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance, a series of chalcones synthesized from substituted 2-hydroxy acetophenones, including structures with a 1-(2'-Hydroxy...phenyl)ethanone core, were found to exhibit good antimicrobial activity against human pathogenic microbes like Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, the compound 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone was screened using the cup-plate agar (B569324) diffusion method and showed activity against pathogens including E. coli, S. typhi, P. aeruginosa, and B. subtilis. sphinxsai.com

Further studies on related structures, such as β-diketone ligands derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, confirmed antibacterial action against Escherichia coli and Bacillus subtilis. orientjchem.org Additionally, derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid displayed good antimicrobial efficacy against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

Table 1: Antibacterial Activity of 1-(2-Hydroxybiphenyl-3-YL)ethanone Analogues

| Compound Analogue/Derivative | Bacterial Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone | Escherichia coli, S. typhi, P. aeruginosa, B. subtilis | Active (Cup-plate diffusion method) | sphinxsai.com |

| Chalcones from 2-Hydroxy acetophenones | Staphylococcus aureus, Escherichia coli | Good antimicrobial activity | researchgate.net |

| 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione | Escherichia coli, Bacillus subtilis | Active (Well diffusion method) | orientjchem.org |

The antifungal potential of this class of compounds has also been a subject of investigation. Hydroxyphenyl styryl ketones, which are structurally related to 1-(hydroxyphenyl)ethanone, demonstrated marked potency against two pathogenic fungi and one yeast. nih.gov Specifically, Mannich bases derived from these ketones were active against Trichophyton mentagrophytes and Saccharomyces uvarum. nih.gov

Chalcone derivatives of 1-(2'-Hydroxy...phenyl)ethanone also showed activity against the fungal pathogen Candida albicans and the plant pathogen Aspergillus solani. researchgate.net Further supporting these findings, derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid exhibited significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com A β-diketone ligand derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone was also effective against Aspergillus niger. orientjchem.org

Table 2: Antifungal Activity of this compound Analogues

| Compound Analogue/Derivative | Fungal Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Hydroxyphenyl styryl ketones / Mannich bases | Trichophyton mentagrophytes, Saccharomyces uvarum | Marked potency | nih.gov |

| Chalcones from 2-Hydroxy acetophenones | Candida albicans, Aspergillus solani | Active | researchgate.net |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity | mdpi.com |

A significant mechanism of action for some biphenyl-based antibacterial agents involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for controlling DNA topology during replication and are well-established targets for antibiotics. nih.govnih.gov

Researchers have designed and synthesized novel series of biphenyl-based inhibitors inspired by known allosteric inhibitors. nih.gov These compounds target a binding site on DNA gyrase that is distinct from the one targeted by the fluoroquinolone class of antibiotics, offering a potential strategy to overcome existing resistance mechanisms. nih.gov In vitro evaluations showed that the most potent of these biphenyl (B1667301) compounds exhibited IC50 values in the low micromolar range against Escherichia coli DNA gyrase and were only about two-fold less active against E. coli topoisomerase IV. nih.gov This dual-targeting capability is an attractive feature in antimicrobial drug discovery, as it presents a greater challenge for bacteria to develop resistance. nih.gov The high degree of structural similarity between DNA gyrase and topoisomerase IV favors this dual-targeting approach. nih.gov

Antiviral Properties and Therapeutic Potential

Beyond antimicrobial effects, certain analogues have been explored for their potential to combat viral infections.

Structural analogues of this compound have been evaluated for their inhibitory effects against the Rift Valley Fever Virus (RVFV), an emerging high-priority pathogen. nih.gov In a study investigating structural modifications of a lead compound, researchers synthesized and tested a series of biphenyl analogues. nih.gov For example, 1-(4′-Hydroxybiphenyl-3-yl)ethanone was synthesized as part of this effort. nih.gov The research found that modifications to different parts of the lead molecule significantly impacted antiviral efficacy. Replacing a specific side chain with shorter amine chains resulted in reduced antiviral activity, while a longer chain maintained similar activity. nih.gov Another modification, replacing a linker at the para-position with one at the meta-position, improved the compound's cytotoxicity profile. nih.gov

The proposed mechanism for the antiviral action of these compounds against RVFV appears to involve the post-entry stages of the viral life cycle. nih.gov The L segment of the RVFV genome encodes an essential RNA-dependent RNA polymerase (RdRp), which is responsible for viral replication and transcription. nih.gov This enzyme is a key drug target. nih.gov Time-of-addition studies with an active analogue suggested that the compound is likely active during the post-entry and/or replication phase of the virus. nih.gov This indicates that the compound may interfere with the function of the viral RdRp or other essential components of the replication machinery, thereby inhibiting the propagation of the virus. nih.govnih.gov

Enzyme Inhibition and Modulatory Effects

The biphenyl scaffold, a core component of this compound, is featured in numerous compounds designed to interact with various enzyme systems. The specific arrangement of a hydroxyl group and an acetyl group on one of the phenyl rings suggests a potential for targeted enzyme interactions, particularly with hydrolases and oxidoreductases.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipids like anandamide. nih.gov Inhibition of FAAH increases the levels of these endogenous cannabinoids, producing analgesic, anti-inflammatory, and anxiolytic effects without the adverse effects associated with direct cannabinoid receptor agonists. nih.gov Consequently, FAAH has become a significant target for drug discovery in the context of pain and neurological disorders. nih.govresearchgate.net

While direct inhibitory data for this compound on FAAH is not extensively documented in publicly available literature, the structural motif is highly relevant. The class of biphenyl-based compounds has yielded potent FAAH inhibitors. A prime example is the cyclohexylcarbamic acid biphenyl-3-yl ester (URB524), which was one of the most promising FAAH inhibitors described, with its derivatives showing significant inhibitory potential. nih.govresearchgate.net These compounds act as irreversible inhibitors by carbamoylating FAAH's catalytic serine nucleophile (Ser241). nih.govnih.gov

Furthermore, various natural polyphenolic compounds, which share structural features with the subject compound (such as hydroxylated aromatic rings), have been identified as FAAH inhibitors. mdpi.com This suggests that the 2-hydroxybiphenyl core could serve as a promising scaffold for designing novel FAAH inhibitors. The ethanone (B97240) moiety, with its electrophilic carbonyl carbon, is another feature often found in FAAH inhibitors that form covalent bonds with the enzyme's active site. nih.gov

Below is a table of FAAH inhibition data for selected biphenyl and polyphenol compounds, illustrating the potential of these structural classes.

| Compound | Type | Target Organism | IC50 (nM) |

| URB524 (Cyclohexylcarbamic acid biphenyl-3-yl ester) | Carbamate (B1207046) | Rat Brain | 63 |

| URB597 (Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) | Carbamate | Human | 4.6 |

| Flu-AM1 (N-(3-methylpyridin-2-yl)amide of flurbiprofen) | Biphenyl Derivative | Rat Brain | 440 |

| Nap-AM1 (N-(3-methylpyridin-2-yl)amide of naproxen) | Naphthalene Derivative | Rat Brain | 740 |

| 5'-Methoxylicarin A | Neolignan (Polyphenol) | Human | 4,570 |

| Licarin A | Neolignan (Polyphenol) | Human | 7,020 |

This table presents IC50 values for compounds structurally related to this compound to demonstrate the FAAH inhibitory potential of the biphenyl and polyphenol scaffolds. Data sourced from multiple studies. nih.govmdpi.comresearchgate.net

Structure-Activity Relationships (SAR) Governing Enzyme Modulation

The effectiveness of biphenyl compounds as enzyme modulators is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on FAAH inhibitors have provided key insights that are applicable to this compound.

For the class of biphenyl ester FAAH inhibitors like URB524, SAR studies revealed that the electronic and steric features of the proximal phenyl ring (the ring bearing the carbamate group) are crucial for activity. nih.gov It was found that derivatives with small polar groups at the para position of this ring were slightly better FAAH inhibitors than the parent compound. nih.govresearchgate.net This suggests that the hydroxyl group at the C2 position and the acetyl group at the C3 position of this compound would significantly influence its interaction with the FAAH active site. The hydroxyl group can act as a hydrogen bond donor, a feature known to be important for ligand recognition in many enzymes. nih.gov

General SAR principles for FAAH inhibitors often highlight the necessity of an electrophilic carbonyl group that can form a covalent adduct with the catalytic serine residue of the enzyme. nih.gov The acetyl group in this compound provides this electrophilic center. The reactivity of this ketone could be modulated by the adjacent hydroxyl group, potentially influencing its potency as an inhibitor.

An Electrophilic Center: A reactive carbonyl (ketone, ester, carbamate) is often essential for covalent modification of the enzyme's active site. nih.gov

Biphenyl Scaffold: Provides a rigid core that correctly orients the molecule within the enzyme's binding pocket.

Substituents on the Proximal Ring: Small, polar groups can enhance binding affinity and inhibitory potency. nih.gov The substitution pattern affects how the molecule is positioned for the key covalent interaction.

Other Biologically Relevant Activities

Beyond enzyme inhibition, the 2-hydroxybiphenyl framework is associated with a spectrum of other biological activities, including anticancer and anti-inflammatory effects.

Analogues of this compound have demonstrated significant potential as anticancer agents. Specifically, certain hydroxylated biphenyl compounds, structurally related to curcumin, have shown potent antiproliferative activity against malignant melanoma cells. mdpi.comnih.gov These compounds were found to induce apoptosis (programmed cell death) by activating caspases and to cause cell cycle arrest, which are key mechanisms for anticancer drugs. mdpi.comnih.gov The selectivity of these compounds for cancer cells over normal cells underscores their therapeutic potential. mdpi.com

The anti-inflammatory properties of this structural class are also noteworthy. Diflunisal, a salicylic (B10762653) acid derivative featuring a difluoro-hydroxybiphenyl structure, is a known nonsteroidal anti-inflammatory drug (NSAID). wikipedia.org Additionally, derivatives of 2-benzylidene-1-indanone, which can be considered cyclized analogues of biphenyl propenones, show promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. scienceopen.com Given that inflammation is a key process in many diseases, compounds with this scaffold are of significant interest. researchgate.net The parent structure, 2-hydroxybiphenyl (also known as 2-phenylphenol), is itself a well-known biocide used as a fungicide and disinfectant, highlighting the general biological activity of this chemical framework. wikipedia.orgnih.gov

Below is a table summarizing the anticancer activity of two novel hydroxylated biphenyl compounds against a human malignant melanoma cell line.

| Compound | Cell Line | Activity Type | IC50 (µM) |

| Compound 11 | A375 | Antiproliferative | 1.7 ± 0.5 |

| Compound 12 | A375 | Antiproliferative | 2.0 ± 0.7 |

This table shows the potent anticancer activity of hydroxylated biphenyl compounds structurally related to this compound. Data sourced from a study on malignant melanoma cells. nih.gov

Pharmacological Relevance and Drug Discovery Implications

The diverse biological activities associated with the this compound scaffold make it a molecule of considerable pharmacological interest and a valuable starting point for drug discovery. The combination of a biphenyl core, a hydroxyl group, and an acetyl moiety represents a "privileged structure" that can interact with multiple biological targets.

The potential for this scaffold to inhibit FAAH positions it as a lead structure for developing novel therapeutics for chronic pain, anxiety, and other neurological disorders. nih.gov The development of FAAH inhibitors is a major goal in modern pharmacology, aiming to enhance the body's own endocannabinoid signaling. nih.gov Furthermore, the observation that related compounds can exhibit dual inhibition of FAAH and cyclooxygenase (COX) enzymes presents an opportunity to design multi-target drugs for inflammation and pain that may have an improved safety profile compared to traditional NSAIDs. researchgate.net

The demonstrated anticancer properties of hydroxylated biphenyls against melanoma open another important avenue for therapeutic development. mdpi.comnih.gov With many cancers developing resistance to existing treatments, there is a constant need for novel chemical entities that can target different cellular pathways, such as apoptosis and cell cycle regulation. mdpi.com The this compound structure could serve as a template for synthesizing a new library of anticancer agents.

Emerging Applications and Future Research Trajectories

Role in Medicinal Chemistry and Drug Design

The biphenyl (B1667301) framework is a cornerstone in the development of therapeutic agents, valued for its structural rigidity and its capacity for diverse functionalization. nih.govresearchgate.net The presence of both a hydroxyl and an acetyl group on the 1-(2-Hydroxybiphenyl-3-YL)ethanone structure provides specific points for interaction with biological targets and for synthetic modification, making it a compelling scaffold for drug design.

The rational design of new drugs is a meticulous process of optimizing a molecule's structure to enhance its interaction with a biological target. researchgate.netresearchgate.net The structure of this compound offers distinct features that can be exploited in this process. The 2-hydroxy group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a receptor's binding site. The acetyl group at the 3-position provides an additional site for hydrogen bonding and can influence the molecule's electronic properties and conformation.

Structure-activity relationship (SAR) studies are fundamental to rational drug design, systematically modifying a lead compound to map out which functional groups are essential for activity. drugdesign.orgnih.gov For instance, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors demonstrates the importance of substitutions at the 3-position relative to a phenolic hydroxyl group. In that study, modifications at this position were critical for achieving high potency and selectivity. nih.gov By analogy, the 3-acetyl group of this compound could be systematically replaced with other functionalities (e.g., amides, esters, or alkyl chains) to probe interactions with a target and develop highly potent and selective agents.

The biphenyl core itself is present in numerous bioactive natural products and synthetic drugs. nih.gov Its ability to be modified through modern synthetic methods like Suzuki-Miyaura coupling allows for the creation of vast libraries of derivatives for screening. nih.govresearchgate.net this compound could serve as a key intermediate in such synthetic efforts, where the acetyl group could be used as a handle for further chemical transformations.

Table 1: Illustrative Bioactivity of Substituted Biphenyl and Phenolic Scaffolds

This table presents examples of related compounds to illustrate how the structural features of this compound could contribute to biological activity.

| Compound Class/Example | Structural Features | Reported Biological Activity | Reference |

| 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives | Hydroxybiphenyl core | Potential EGFR tyrosine kinase inhibitors | researchgate.net |

| Biphenyl tyrosine derivatives (e.g., Arylomycin A₂) | Biphenyl moiety | Antibacterial | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 2-hydroxy-3-substituted phenyl | Potent and selective 12-lipoxygenase inhibitors | nih.gov |

| Acetylated Resveratrol | Acetylated phenol | Enhanced antithrombotic activity compared to parent compound | researchgate.net |

Beyond target affinity, a successful drug must possess a suitable pharmacological profile, encompassing absorption, distribution, metabolism, and excretion (ADME) properties. drugdesign.org The functional groups of this compound are pivotal in determining these characteristics.

Acetylation of phenolic compounds is a known strategy to modify their physicochemical properties. The introduction of an acetyl group can increase a molecule's hydrophobicity, which may enhance its ability to cross cellular membranes and improve oral bioavailability. researchgate.net Research has shown that acetylated derivatives of natural phenols, such as resveratrol, can exhibit equal or even higher biological activity compared to the parent compounds, partly due to improved cellular uptake. researchgate.net Therefore, the acetyl group in this compound may confer advantageous pharmacokinetic properties compared to a simple 2-hydroxybiphenyl.

Furthermore, the process of lead optimization often involves fine-tuning properties like solubility and metabolic stability. nih.gov The phenolic hydroxyl and ketone functionalities on this compound are potential sites for metabolic modification in the body (e.g., glucuronidation or reduction). Medicinal chemists can strategically block or modify these sites to control the metabolic fate of the compound, thereby extending its duration of action or preventing the formation of undesired metabolites.

Potential Contributions to Functional Materials Science

The rigid, planarizable structure of the biphenyl unit makes it a valuable component in the design of functional organic materials. nih.gov These materials have applications in electronics, optics, and sensor technology.

Substituted biphenyls are widely used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). nih.gov The specific substitutions on the biphenyl rings influence the material's phase behavior, electronic properties, and stability. While direct studies on this compound for these applications are lacking, its structure suggests potential. The hydroxyl and acetyl groups could be used to tune intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and macroscopic properties of the material. For example, these groups could direct the formation of ordered structures necessary for liquid crystalline phases or efficient charge transport in OLEDs.

Additionally, the hydroxy-acetyl-phenyl motif is a known fluorophore. This suggests that this compound and its derivatives could be explored as fluorescent sensors. The hydroxyl group's acidity and the acetyl group's polarity could make the molecule's fluorescence emission sensitive to changes in the local environment, such as pH or the presence of specific metal ions, forming the basis for a chemical sensor.

Interdisciplinary Research Synergies and Collaborative Prospects

The development of novel molecules like this compound thrives on the convergence of different scientific disciplines. The journey from initial synthesis to a functional application necessitates collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists.

Chemistry and Biology: Synthetic chemists can create derivatives of this compound, which biologists and pharmacologists can then test in various assays to identify new therapeutic leads. nih.gov Insights from these biological tests, particularly from structure-activity relationships, feed back to the chemists, guiding the design of next-generation compounds with improved efficacy and safety profiles. researchgate.net

Chemistry and Materials Science: The synthesis of novel biphenyl derivatives provides materials scientists with new building blocks for creating advanced materials. jhu.edu The characterization of these materials' physical properties (e.g., optical and electronic) can, in turn, inspire chemists to design molecules with specific, tailored functionalities for next-generation devices.

Biology and Materials Science: A growing area of research involves the creation of "smart" biomaterials that can interact with biological systems in a controlled manner. For example, a material based on the this compound scaffold could be designed to release a bioactive agent in response to a specific biological trigger. This synergy is crucial for developing advanced drug delivery systems and diagnostic tools. nih.gov

The study of this compound and its analogs represents a fertile ground for such interdisciplinary efforts, promising to yield innovations in both medicine and technology.

Concluding Remarks on the Research Landscape of 1 2 Hydroxybiphenyl 3 Yl Ethanone

Synthesis of Current Understanding and Key Discoveries

The current body of scientific literature on the specific chemical compound 1-(2-Hydroxybiphenyl-3-YL)ethanone is notably limited. Extensive searches have not yielded dedicated studies on its synthesis, physicochemical properties, or specific applications. However, by examining research on structurally related compounds—namely, hydroxybiphenyls and ethanone (B97240) derivatives—a general understanding of its potential chemical nature and areas of interest can be inferred.

Derivatives of biphenyl (B1667301) and ethanone are significant in various fields of chemical research. For instance, substituted biphenyls are recognized for their diverse biological activities, while ethanone moieties are common in organic synthesis and medicinal chemistry. Research on related compounds, such as 1-(4-hydroxy[1,1'-biphenyl]-3-yl)ethanone, indicates that this class of molecules is accessible through established synthetic routes, although specific analytical data for the target compound remains unpublished. sigmaaldrich.com

The study of similar molecules, like 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, highlights potential applications in medicinal chemistry, with some derivatives showing anticancer activities. Furthermore, research into compounds like 1-phenyl-2-(phenylamino) ethanone derivatives as MCR-1 inhibitors points to the potential for ethanone-containing structures to address antibiotic resistance. nih.gov These examples underscore the potential of substituted ethanones in drug discovery and development.

Identification of Research Gaps and Future Challenges

The most significant research gap is the absence of specific data for this compound. This includes a lack of reported synthetic methods, comprehensive physicochemical characterization, and spectroscopic data. The scientific community has yet to publish detailed findings on this particular molecule, which presents a clear challenge for any researcher interested in its properties or potential uses.

Future challenges in this area include:

Development of a reliable and efficient synthesis protocol: Establishing a clear synthetic pathway is the first and most critical step.

Comprehensive characterization: Once synthesized, the compound will require thorough analysis to determine its structural and physicochemical properties. This includes techniques like NMR, IR spectroscopy, and mass spectrometry, none of which are currently available in public databases for this specific compound. nist.gov

Exploration of biological activities: A significant undertaking will be the screening of this compound for potential biological effects, drawing clues from related structures. This would involve a wide range of assays to identify any therapeutic potential.

Outlook for Advanced Research Directions

Despite the current lack of information, the structural features of this compound suggest several promising avenues for future research. The presence of a hydroxybiphenyl scaffold, a known pharmacophore, combined with an ethanone group, opens up possibilities for its application in medicinal chemistry and materials science.

Advanced research could focus on the following directions:

Medicinal Chemistry: The compound could be synthesized and evaluated as a precursor for more complex molecules with potential therapeutic activities. Given the properties of related compounds, it could be investigated for anticancer, anti-inflammatory, or antimicrobial properties.

Materials Science: Biphenyl derivatives are known to form the basis of liquid crystals and other advanced materials. The specific substitution pattern of this compound might impart unique properties suitable for such applications.

Catalysis: The hydroxyl group and the ketone functionality could serve as coordination sites for metal ions, suggesting potential applications in catalysis.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Critical for confirming the substitution pattern on the biphenyl ring and the ethanone group. For example, the methyl ketone proton resonates at δ ~2.5–2.6 ppm, while hydroxyl protons appear downfield (δ ~9–12 ppm) .

- UV-Vis Spectroscopy : Identifies conjugated π-systems; phenolic derivatives show absorption bands near 240–310 nm due to n→π* transitions .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and fragmentation patterns .

What are the solubility properties and handling precautions for this compound?

Basic Research Question

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol but poorly soluble in water. Prepare stock solutions in DMSO (1–2 mg/mL) under inert gas to prevent oxidation .

- Safety : While toxicity data are limited, follow standard precautions:

- Avoid inhalation/contact (use PPE, fume hoods).

- Store in anhydrous conditions to preserve ketone reactivity .

How can researchers optimize Friedel-Crafts acylation to improve yields of this compound?

Advanced Research Question

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to reduce side reactions.

- Solvent Effects : Use nitrobenzene or CS₂ to stabilize reactive intermediates .

- Temperature Control : Maintain 0–5°C during acylation to minimize polyacylation .

- Substrate Pre-activation : Introduce electron-donating groups (e.g., methoxy) to enhance ring reactivity .

How to resolve contradictory NMR data in dihydroxy-substituted derivatives?

Advanced Research Question

Contradictions arise in symmetric vs. asymmetric dihydroxy derivatives (e.g., 2',3'- vs. 2',6'-substitution):

- Symmetry Analysis : Overlapping signals in symmetric isomers (e.g., 2',6') contrast distinct peaks in asymmetric cases. For 1-(2',3'-dihydroxyphenyl)ethanone, expect separate H-4' and H-6' protons (δ ~6.6 ppm, doublets), while symmetric isomers show a singlet .

- 2D NMR : Use COSY and HSQC to assign coupling patterns and differentiate isomers .

What computational approaches predict the bioactivity of this compound derivatives?

Advanced Research Question

- Molecular Docking : Use PyRx or AutoDock to simulate binding to target proteins (e.g., antimicrobial enzymes). For analogs, docking scores correlate with experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME evaluate Lipinski’s rule compliance (e.g., logP <5, H-bond donors <5). This compound’s derivatives often show favorable bioavailability .

- DFT Calculations : Predict reactive sites for functionalization (e.g., hydroxyl group acidity, ketone electrophilicity) .

How to evaluate the biological activity of this compound through in vitro assays?

Advanced Research Question

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC against bacterial/fungal strains. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity .

- Anti-inflammatory Assays : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in macrophage cultures .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.